molecular formula C15H18N4O5S3 B2727701 methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate CAS No. 1251543-20-0

methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate

Cat. No.: B2727701
CAS No.: 1251543-20-0
M. Wt: 430.51
InChI Key: ZGPISXBYFOQNQT-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzoate ester group, a thiadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiadiazole derivative with N-methylmethylsulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetamido group.

    Esterification: Finally, the benzoate ester is formed by reacting the intermediate compound with methyl benzoate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the sulfonamide group.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted benzoate esters with different nucleophilic groups.

Scientific Research Applications

Methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiadiazole ring and sulfonamide group play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methylamino)benzoate: A simpler analog with a similar benzoate ester group but lacking the thiadiazole and sulfonamide groups.

    N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde: Contains a benzoate ester group and an amino group but differs in its overall structure and functional groups.

Uniqueness

Methyl 4-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is unique due to its combination of a thiadiazole ring, sulfonamide group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

methyl 4-[[5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S3/c1-19(27(3,22)23)8-12(20)16-14-17-18-15(26-14)25-9-10-4-6-11(7-5-10)13(21)24-2/h4-7H,8-9H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPISXBYFOQNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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